molecular formula C9H9NO B020842 (S)-3-Methylmandelonitrile CAS No. 105367-21-3

(S)-3-Methylmandelonitrile

Cat. No.: B020842
CAS No.: 105367-21-3
M. Wt: 147.17 g/mol
InChI Key: QJOHNFPAIZBELI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Methylmandelonitrile is a chiral cyanohydrin of significant interest in organic synthesis and medicinal chemistry. As a high-value enantiopure building block, it features a stereogenic center bearing both a hydroxy and a nitrile group, which provides versatile chemical handles for further transformations. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a tetrazole bioisostere in drug design . This compound is primarily valued for its role in the synthesis of optically active molecules. The (S)-configured stereocenter is crucial for producing single-enantiomer compounds, which is a core objective in the development of modern pharmaceuticals and agrochemicals. The methyl substituent on the phenyl ring influences the compound's electronic properties and steric profile, potentially leading to enhanced selectivity or metabolic stability in target molecules derived from it. Key Research Applications: Chiral Synthon: Serves as a precursor for the synthesis of various chiral α-hydroxy acids, α-amino acids, and other pharmacologically active intermediates . Asymmetric Synthesis: The compound itself can be synthesized via hydroxynitrile lyase (HNL)-catalyzed enantioselective addition of HCN to the corresponding prochiral carbonyl precursor, representing a key reaction in biocatalysis . Pharmaceutical Research: The nitrile group is a privileged structural motif found in numerous FDA-approved drugs, where it often enhances binding affinity to the target protein and improves pharmacokinetic properties . Handling and Storage: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for detailed handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105367-21-3

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1

InChI Key

QJOHNFPAIZBELI-SECBINFHSA-N

SMILES

CC1=CC(=CC=C1)C(C#N)O

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C#N)O

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)O

Synonyms

(S)-3-METHYLMANDELONITRILE

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 Methylmandelonitrile and Analogous Chiral Nitriles

Asymmetric Catalysis Approaches in Chiral Cyanohydrin Synthesis

Catalytic asymmetric cyanation of carbonyl compounds stands as one of the most effective methods for producing optically active cyanohydrins. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, embodying the principles of green and efficient chemistry. diva-portal.org The field is broadly divided into transition metal catalysis and organocatalysis, each offering unique advantages in the stereocontrolled synthesis of complex molecules.

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal complexes are among the most studied catalysts for asymmetric cyanohydrin synthesis, with chiral Lewis acidic metal complexes being particularly prominent. diva-portal.org Metals such as titanium, vanadium, and lithium, coordinated to chiral ligands, can create a chiral environment around the carbonyl substrate, directing the nucleophilic attack of the cyanide source to one face of the molecule. diva-portal.orgacs.org

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively developed for cyanohydrin synthesis. Chiral titanium-salen complexes are particularly noteworthy for their high activity and selectivity. acs.org Research has shown that bimetallic titanium-salen complexes, often formed in situ, are highly effective catalyst precursors. acs.orgresearchgate.net These catalysts can facilitate the asymmetric addition of cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) or ethyl cyanoformate to a wide range of aldehydes, yielding cyanohydrins with high enantiomeric excess (ee). acs.orgorganic-chemistry.org

For instance, a bimetallic [(salen)TiO]₂ complex has been shown to effectively catalyze the addition of ethyl cyanoformate to various aldehydes, achieving up to 99% ee under optimized conditions. researchgate.netorganic-chemistry.org Similarly, vanadium-based catalysts have been developed, demonstrating even higher enantioselectivities than their titanium counterparts for certain substrates, with catalyst loadings as low as 0.1 mol% being sufficient. acs.org

Table 1: Homogeneous Transition Metal-Catalyzed Asymmetric Cyanation of Aldehydes

Catalyst Aldehyde Cyanide Source Product ee (%) Reference
(R,R)-[(salen)TiO]₂ Benzaldehyde (B42025) Ethyl Cyanoformate 92 organic-chemistry.org
(R,R)-[(salen)TiO]₂ 2-Napthaldehyde Ethyl Cyanoformate 95 organic-chemistry.org
(R,R)-[(salen)TiO]₂ Cyclohexanecarboxaldehyde Ethyl Cyanoformate 99 researchgate.net
(salen)VO complex Benzaldehyde TMSCN 91 acs.org

Note: Salen ligands are typically derived from chiral diamines like (R,R)-1,2-diaminocyclohexane and substituted salicylaldehydes.

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysts have been developed. Metal-Organic Frameworks (MOFs) have emerged as a promising class of solid catalysts. acs.orgacs.org MOFs are crystalline materials with high surface areas and tunable porous structures, which can be designed to incorporate chiral catalytic sites. thieme-connect.com

A notable example is a homochiral MOF constructed from an enantiopure 2,2′-dihydroxy-1,1′-biphenyl ligand. acs.org After activation with lithium ions, this MOF acts as a highly efficient and recyclable catalyst for the asymmetric cyanation of aldehydes, affording products with enantiomeric excesses up to >99%. acs.org A key advantage of the MOF-based catalyst is its significantly enhanced activity and enantioselectivity compared to its homogeneous equivalent, particularly at low catalyst loadings. This is attributed to the rigid framework stabilizing the catalytically active species and preventing the formation of less active assemblies. acs.org The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in performance. thieme-connect.com

Table 2: Performance of a Reusable MOF Catalyst in Asymmetric Cyanation of Benzaldehyde

Catalytic Run Conversion (%) Product ee (%) Reference
1 97 98 acs.org
2 96 98 acs.orgthieme-connect.com
3 96 97 acs.orgthieme-connect.com
4 95 98 acs.orgthieme-connect.com

Conditions: 0.5 mol% (R)-MOF-Li catalyst, Me3SiCN, toluene, -78 °C.

Photoredox catalysis represents a modern frontier in organic synthesis, utilizing visible light to initiate chemical transformations via single-electron transfer pathways. digitellinc.com This strategy has been applied to the synthesis of chiral nitriles through novel radical-based mechanisms. Instead of the traditional nucleophilic addition of a cyanide anion to a carbonyl, these methods often involve the generation of radical intermediates.

In one innovative approach, a dual catalytic system combining a visible-light-activated photoredox catalyst with a chiral organocatalyst enables the conjugate cyanation of α,β-unsaturated aldehydes. iciq.orgresearchgate.net This synergistic catalysis induces a reversal of polarity (umpolung), where a nucleophilic chiral radical is generated from the enal and subsequently intercepted by an electrophilic cyanide source. iciq.orgnature.com Another strategy merges photoredox catalysis with copper catalysis to achieve asymmetric radical cyanation reactions, furnishing a diverse range of chiral nitriles under mild conditions. digitellinc.com These methods provide access to chiral nitrile compounds that are complementary to those obtained through traditional cyanohydrin routes.

Organocatalytic Strategies for Enantioselective Synthesis

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov For cyanohydrin synthesis, organocatalysts can function as Lewis bases, activating the cyanide source, or as Brønsted acids/bases to activate the carbonyl substrate. Early examples utilized synthetic cyclic dipeptides to catalyze the addition of hydrogen cyanide to benzaldehyde with notable success. semanticscholar.org

Enamine catalysis is a cornerstone of organocatalysis, typically involving the reaction of a carbonyl compound with a chiral secondary amine catalyst (such as a proline derivative) to form a nucleophilic enamine intermediate. While not a direct pathway for cyanohydrin formation from aldehydes, this strategy is fundamental to a vast number of stereoselective carbon-carbon bond-forming reactions.

A prominent application of this principle is found in the synergistic merger of enamine catalysis and photoredox catalysis for the asymmetric α-alkylation of aldehydes. nih.govprinceton.edu In this dual catalytic cycle, the chiral amine catalyst condenses with an aldehyde to form the enamine. nih.gov Concurrently, the photoredox catalyst generates an electron-deficient radical from an alkyl halide. The electron-rich enamine then acts as a potent nucleophile, adding to the radical in a highly stereocontrolled manner to forge a new C-C bond. nih.govnih.gov This powerful methodology highlights the utility of enamine intermediates in controlling stereochemistry during the formation of new carbon-carbon bonds, a principle that is central to the synthesis of complex chiral molecules, including precursors to analogous chiral nitriles.

Iminium Ion Catalysis and Cascade Reactions

Iminium ion catalysis is a cornerstone of organocatalysis, providing a powerful method for the activation of carbonyl compounds, particularly α,β-unsaturated aldehydes. nih.gov This strategy involves the reversible reaction of a chiral secondary amine catalyst with an aldehyde to form a nucleophilic enamine or an electrophilic iminium ion. The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its reactivity toward nucleophiles. rsc.org

While direct 1,2-cyanation of saturated aldehydes via iminium catalysis is less prevalent than enamine-mediated reactions, the activation principle has been ingeniously applied in cascade reactions for the synthesis of chiral nitriles. A notable strategy involves the combination of photoredox and organocatalysis for the conjugate cyanation of α,β-unsaturated aldehydes (enals). researchgate.net In this process, a chiral amine catalyst first condenses with the enal to form an electrophilic iminium ion. A subsequent single-electron transfer (SET) reduction of this ion generates a nucleophilic chiral radical. researchgate.net This radical species can then be trapped by an electrophilic cyanide source, leading to a stereoselective 1,4-addition of the cyano group. researchgate.net This cascade sequence, which proceeds through a key iminium ion intermediate, showcases an advanced approach to constructing complex chiral nitriles by reversing the typical polarity of the substrate. researchgate.net

Design and Application of Bifunctional Organocatalysts

Bifunctional organocatalysts are sophisticated molecular tools designed to activate both the electrophile and the nucleophile simultaneously through distinct, cooperative interactions. This dual activation strategy often leads to enhanced reactivity and stereoselectivity compared to catalysts with a single activation mode. researchgate.net

A prominent class of bifunctional catalysts for asymmetric cyanation are chiral thiourea (B124793) derivatives bearing an amino group. nih.govnih.gov The design of these catalysts leverages a cooperative mechanism. The thiourea moiety functions as a hydrogen-bond donor, activating the aldehyde's carbonyl group and increasing its electrophilicity. Concurrently, the tertiary amine group acts as a Lewis base, interacting with the cyanide source, such as trimethylsilyl cyanide (TMSCN), to facilitate the delivery of the cyanide nucleophile. nih.govorganic-chemistry.org This synergistic activation within a single chiral scaffold effectively organizes the transition state to achieve high levels of stereocontrol.

Research by Jacobsen and colleagues demonstrated the high efficacy of a chiral amino thiourea catalyst in the cyanosilylation of a wide range of ketones, affording excellent yields and enantioselectivities. nih.gov The hindered tertiary amine was found to be crucial for both reactivity and stereoinduction. nih.govorganic-chemistry.org

Substrate (Ketone)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (% ee)
Acetophenone59897
2-Acetonaphthone29997
3-Acetonaphthone59996
2-Acetylthiophene59597
Cyclohexyl methyl ketone59591

Table 1: Enantioselective cyanosilylation of various ketones using a bifunctional chiral amino thiourea catalyst. Data sourced from Fuerst, D. E., & Jacobsen, E. N. (2005).. nih.govorganic-chemistry.org

Another approach involves the use of bifunctional chiral metal clusters. These catalysts can possess both Lewis acidic sites to activate the aldehyde and Lewis basic sites to activate the cyanide source, achieving synergistic catalysis in a heterogeneous system. nih.govacs.org

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a highly efficient and environmentally benign alternative for the synthesis of chiral cyanohydrins. Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones, often with exceptional enantioselectivity. rsc.org

The discovery of robust and highly selective enzymes is a critical starting point for developing industrial biocatalytic processes. This is often achieved through extensive screening of HNLs from diverse natural sources, such as plants and arthropods. researchgate.net For instance, the (S)-oxynitrilase from Sorghum bicolor is well-known for catalyzing the addition of HCN to aromatic and heteroaromatic aldehydes to yield (S)-cyanohydrins.

Once a promising enzyme is identified, its properties can be further enhanced through protein engineering. Techniques like site-directed mutagenesis and directed evolution are employed to improve the enzyme's stability, activity, and substrate scope, or even to invert its enantioselectivity to produce the desired enantiomer of a specific chiral nitrile.

Aldehyde SubstrateProduct ConfigurationEnantiomeric Excess (% ee)
BenzaldehydeS>99
3-Methylbenzaldehyde (B113406)S>99
4-ChlorobenzaldehydeS>99
2-FuraldehydeS98
CinnamaldehydeS96

Table 2: Synthesis of (S)-cyanohydrins catalyzed by (S)-oxynitrilase from *Sorghum bicolor.*

Chemoenzymatic strategies combine the high selectivity of biocatalysis with the broad applicability of chemical synthesis. In this approach, an enzymatic reaction is used to create a key chiral intermediate, which is then converted to the final product through subsequent chemical steps. This method is particularly powerful for synthesizing complex molecules. For example, the (S)-HNL from Hevea brasiliensis can be used to produce an enantiopure cyanohydrin, which then undergoes a series of chemical transformations, such as reductions, cyclizations, or substitutions, to yield a complex target molecule with the desired stereochemistry preserved. This synergy allows for the creation of chiral products that would be difficult to obtain using either methodology alone.

For large-scale industrial applications, the use of free enzymes in solution is often impractical due to issues with stability and product purification. Enzyme immobilization, the process of confining enzymes to a solid support, addresses these challenges. Immobilization can significantly enhance an enzyme's operational stability under harsh reaction conditions and allows for its easy separation from the reaction mixture and subsequent reuse over multiple cycles.

Immobilized HNLs are particularly well-suited for use in continuous flow reactors. In a flow system, the substrate solution is continuously passed through a column packed with the immobilized enzyme, and the product is collected at the outlet. This setup allows for process intensification, high space-time yields, and consistent product quality. Various materials, such as porous glass, Celite, or polymeric resins, have been successfully used as supports for HNL immobilization, enabling the continuous and cost-effective synthesis of chiral cyanohydrins like (R)-mandelonitrile.

System TypeSpecific Rate (mol h⁻¹ g⁻¹ enzyme)Productivity (STY)Stability/Recyclability
Batch Reactor0.51LowerRecyclable for several cycles
Continuous Flow Reactor0.26 (at 96% conversion)~4 times more productive than batchStable continuous operation

Table 3: Comparison of batch and continuous flow systems for (R)-mandelonitrile synthesis using immobilized *Arabidopsis thaliana HNL (AtHNL).*

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and robust strategy for controlling stereochemistry. wikipedia.orgnih.gov This method involves covalently attaching a chiral molecule—the auxiliary—to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. wikipedia.org The process is typically completed in three stages: attachment of the auxiliary, the diastereoselective transformation, and finally, cleavage and recovery of the auxiliary. wikipedia.org

In the context of synthesizing (S)-3-Methylmandelonitrile, this strategy could be implemented by first reacting 3-methylbenzaldehyde with a chiral amine to form a chiral imine, or with a chiral diol to form a chiral acetal (B89532). The steric and electronic properties of the chiral auxiliary would then block one face of the molecule, forcing the incoming cyanide nucleophile to attack from the opposite, less hindered face. This directed attack results in a diastereoselective addition. After the cyanohydrin is formed, the auxiliary is chemically removed, yielding the enantiomerically enriched product. A documented application of this principle involves the use of chiral acetal templates for the enantioselective preparation of cyanohydrins. acs.org While widely used for other transformations like alkylations and aldol (B89426) reactions with auxiliaries such as Evans oxazolidinones or pseudoephedrine, the application to cyanohydrin synthesis provides a reliable, albeit less atom-economical, method for achieving high stereoselectivity. wikipedia.org

Design and Application of Chiral Auxiliaries in Mandenonitrile Synthesis

The use of chiral auxiliaries is a robust and well-established strategy for asymmetric synthesis. rsc.org This method involves temporarily incorporating a chiral molecule (the auxiliary) into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.com

The design of an effective chiral auxiliary hinges on several key criteria: it must be readily available in high enantiomeric purity, easily attached to and removed from the substrate under mild conditions, and capable of inducing high diastereofacial selectivity in chemical reactions. researchgate.net Many successful auxiliaries are derived from inexpensive natural sources like amino acids, terpenes, or carbohydrates. researchgate.net

For the synthesis of chiral mandelonitrile (B1675950) derivatives, auxiliaries are typically appended to a carboxylic acid precursor, which is then subjected to reactions such as asymmetric alkylation or aldol condensations to set the desired stereocenter. researchgate.net Some of the most widely used classes of chiral auxiliaries applicable to these transformations include:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries, often derived from amino acids like valine or phenylalanine, are highly effective in controlling the stereochemistry of enolate reactions. wikipedia.org The substrate is converted into an N-acyl oxazolidinone. The bulky substituents on the oxazolidinone ring effectively shield one face of the corresponding enolate, directing electrophilic attack to the opposite face with high diastereoselectivity. nih.govscispace.com

Camphorsultam (Oppolzer's Sultam): Derived from camphor (B46023), this auxiliary provides excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.org Its rigid bicyclic structure offers a well-defined steric environment, leading to predictable and high levels of asymmetric induction.

Pseudoephedrine: This amino alcohol can be used as a chiral auxiliary where the substrate is attached to form an amide. The resulting pseudoephedrine amide can be alkylated with high diastereoselectivity.

8-Phenylmenthol: Introduced by E.J. Corey, this menthol (B31143) derivative is another effective auxiliary, though its preparation can be more challenging than other options. wikipedia.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey Feature
Evans' OxazolidinonesAsymmetric Aldol Reactions, AlkylationsForms a rigid chelated transition state with Lewis acids, providing excellent facial bias.
Oppolzer's CamphorsultamAsymmetric Alkylations, Conjugate AdditionsRigid camphor backbone offers predictable steric shielding.
Enders' RAMP/SAMPAsymmetric Alkylation of Aldehydes/KetonesForms chiral hydrazones that undergo highly diastereoselective alkylation.
(R,R)- and (S,S)-PseudoephedrineAsymmetric Alkylation of Carboxylic AcidsForms amides that can be deprotonated and alkylated with high selectivity.

Mechanistic Aspects of Stereochemical Control in Auxiliary-Driven Reactions

The high degree of stereocontrol exerted by a chiral auxiliary is a direct consequence of its ability to force the reaction to proceed through a single, lowest-energy transition state. This is typically achieved through steric hindrance or chelation.

In the case of Evans' N-acyl oxazolidinones, the formation of a Z-enolate via soft enolization (e.g., with dibutylboron triflate) is crucial. wikipedia.org The subsequent reaction with an electrophile, such as an aldehyde in an aldol reaction, proceeds through a chair-like six-membered transition state. The stereochemical outcome is dictated by the conformation of this transition state, where the bulky substituent on the oxazolidinone ring occupies a pseudo-equatorial position to minimize steric strain, thereby exposing only one face of the enolate to the incoming aldehyde. nih.govscispace.com The resulting aldol adduct is formed with very high diastereoselectivity (>99% d.e. has been reported). scispace.com

Similarly, the rigid, C2-symmetric structure of Oppolzer's camphorsultam provides a highly predictable steric environment. The sulfonamide group can coordinate to metal cations, creating a rigid conformation that blocks one face of the enolate from attack. This reliable facial bias is the key to its effectiveness in asymmetric transformations.

Strategies for Auxiliary Recovery and Recyclability

Cleavage conditions must be mild enough to avoid racemization or degradation of the desired product. Common cleavage methods include:

Hydrolysis: Basic hydrolysis (e.g., with lithium hydroxide (B78521) or sodium methoxide) can cleave the auxiliary to yield the corresponding carboxylic acid or ester. nih.govscispace.com

Reductive Cleavage: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be used to reductively cleave the auxiliary, directly yielding a chiral alcohol.

Transamination: For auxiliaries like pseudoephedrine, the amide bond can be cleaved under various conditions to recover the auxiliary and the chiral product.

To address the challenges of recovery in traditional batch processes, modern approaches using continuous flow chemistry have been developed. rsc.orgrsc.orgresearchgate.net In a flow system, the reaction, workup, and separation of the auxiliary from the product can be telescoped into a single, automated process. rsc.org This not only reduces reaction time and waste but also allows for the continuous separation and real-time recycling of the auxiliary, effectively using it in a pseudo-catalytic manner. rsc.orgresearchgate.net

Chiral Pool-Based Synthesis

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products—such as amino acids, sugars, terpenes, and hydroxy acids—that serve as versatile starting materials for the synthesis of complex chiral molecules. nih.govtcichemicals.com This approach leverages the stereocenters already present in these natural precursors.

Derivation of this compound from Accessible Natural Chiral Precursors

This compound can be conceptually derived from precursors within the chiral pool. A logical and efficient precursor is (S)-mandelic acid. Mandelic acid is a naturally occurring aromatic alpha-hydroxy acid. wikipedia.org While often found as a racemate, enantiomerically pure forms can be obtained through classical resolution or, more attractively, through biotechnological routes. For instance, genetically modified yeast (Saccharomyces cerevisiae) has been used to produce mandelic acid from glucose. wikipedia.org

The synthesis of (S)-mandelonitrile from (S)-mandelic acid involves the conversion of the carboxylic acid group into a nitrile group while preserving the stereochemistry at the adjacent chiral center. A common synthetic route would proceed via the corresponding amide, followed by dehydration.

Exploitation of Inherent Chirality for Complex Molecule Construction

Once synthesized, the enantiopure cyanohydrin this compound serves as a powerful chiral building block. Its bifunctional nature—containing both a hydroxyl and a nitrile group at a stereogenic center—allows for diverse chemical transformations.

Nitrile Group Transformations: The nitrile moiety can be hydrolyzed back to a carboxylic acid, reduced to a primary amine (yielding a β-amino alcohol), or participate in cycloaddition reactions.

Hydroxyl Group Transformations: The hydroxyl group can be acylated, alkylated, or oxidized to a ketone.

This versatility makes chiral mandelonitrile derivatives valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds where the α-hydroxy acid or β-amino alcohol motif is a key structural feature. wikipedia.org

Development of Novel Synthetic Sequences and Multi-Component Reactions

While classical methods like chiral auxiliaries and chiral pool synthesis are effective, research continues to focus on developing more efficient and sustainable synthetic routes.

A highly effective modern approach for the synthesis of chiral cyanohydrins is the use of biocatalysis, specifically employing enzymes called hydroxynitrile lyases (HNLs). rsc.org These enzymes catalyze the stereoselective addition of hydrogen cyanide (HCN) to an aldehyde or ketone. researchgate.net The first-ever reported enantioselective synthesis was, in fact, an HNL-catalyzed addition of cyanide to benzaldehyde. rsc.org

HNLs are classified based on the stereochemistry of the cyanohydrin they produce ((R)-HNLs or (S)-HNLs). For the synthesis of (S)-mandelonitrile derivatives, an (S)-selective HNL would be used. This enzymatic approach offers several advantages:

High Enantioselectivity: Often achieving >99% enantiomeric excess (ee).

Mild Reaction Conditions: Reactions are typically run at or near room temperature and physiological pH.

Environmental Sustainability: Avoids the use of heavy metals and harsh reagents.

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial parts of all components, represent another frontier in efficient synthesis. nih.gov The asymmetric Strecker reaction is a prominent example, producing chiral α-aminonitriles from an aldehyde, an amine, and a cyanide source. By using a chiral catalyst, this reaction can be rendered highly enantioselective, providing a direct route to valuable chiral nitrile building blocks. nih.gov

Table 2: Comparison of Advanced Synthetic Methods for Chiral Nitriles
MethodologyPrincipleAdvantagesDisadvantages
Chiral AuxiliariesTemporary covalent bonding of a chiral molecule to direct stereochemistry.High predictability, robust, well-established. rsc.orgRequires additional steps for attachment/cleavage, not atom-economical unless recycled. rsc.org
Chiral Pool SynthesisUse of naturally occurring chiral molecules as starting materials. nih.govCost-effective starting materials, leverages existing stereocenters.Limited to the available structures in the chiral pool.
Biocatalysis (HNLs)Enzyme-catalyzed asymmetric addition of cyanide to aldehydes. rsc.orgExtremely high enantioselectivity, mild conditions, "green" approach. nih.govEnzyme stability and substrate scope can be limitations.
Asymmetric Multi-Component ReactionsOne-pot reaction combining multiple reactants with a chiral catalyst. nih.govHigh step- and atom-economy, operational simplicity.Catalyst development can be challenging, optimization required.

Tandem and Cascade Reactions Leading to this compound

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. organic-chemistry.org This approach is highly efficient as it minimizes the need for isolating intermediates, thereby reducing solvent consumption and waste generation. researchgate.net

In the context of synthesizing this compound and its analogs, chemoenzymatic cascade reactions have emerged as a particularly powerful strategy. These systems combine the high selectivity of biocatalysts with the broad applicability of chemical transformations. A prominent example is the bienzymatic cascade for the synthesis of optically pure (S)-cyanohydrin esters. mdpi.com This process typically involves two key steps:

Enantioselective Hydrocyanation: A hydroxynitrile lyase (HNL) enzyme catalyzes the addition of a cyanide source to an aldehyde. For the synthesis of the (S)-enantiomer, an (S)-selective HNL, such as the one derived from Manihot esculenta (MeHNL), is employed. mdpi.comd-nb.info This enzyme directs the formation of this compound from 3-methylbenzaldehyde.

In-situ Acylation: The resulting chiral cyanohydrin is often unstable and can racemize. To prevent this and to facilitate purification, the cyanohydrin is immediately acylated in the same pot. This can be achieved using a lipase (B570770), such as Candida antarctica lipase A (CALA), which catalyzes the benzoylation of the cyanohydrin. mdpi.com

This two-step, one-pot cascade offers several advantages. The immediate trapping of the cyanohydrin as a more stable ester drives the equilibrium of the first reaction towards the product. mdpi.com Furthermore, if a lipase with appropriate enantioselectivity is used, it can enhance the enantiomeric purity of the final product. mdpi.com Researchers have successfully implemented such concurrent bienzymatic cascades, achieving high conversions and excellent enantiomeric excess for various aromatic aldehydes. mdpi.com

The table below illustrates the typical components and outcomes of such a chemoenzymatic cascade for the synthesis of an analogous (S)-cyanohydrin benzoate.

Aldehyde SubstrateEnzyme 1Enzyme 2Acyl DonorProductConversion (%)Enantiomeric Excess (ee %)
4-AnisaldehydeManihot esculenta HNL (MeHNL)Candida antarctica Lipase A (CALA)Vinyl Benzoate(S)-4-Methoxymandelonitrile benzoate8198

This interactive table is based on data for a structurally similar compound, demonstrating the efficacy of the chemoenzymatic cascade approach. mdpi.com

Challenges in designing these cascades include the often incompatible reaction conditions for the different catalytic steps. For instance, HNL-catalyzed cyanohydrin formation is typically performed in an aqueous environment, while the subsequent chemical protection step may require an organic solvent. nih.govrsc.org To overcome this, continuous flow systems utilizing membrane-based phase separation have been developed, allowing for the integration of aqueous and organic reaction phases in a single, uninterrupted process. nih.govrsc.org

Integration of Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound and other chiral nitriles is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign. wikipedia.org Biocatalysis is a cornerstone of this approach, offering several advantages over traditional chemical methods. nih.gov

Biocatalysis and Enzyme-Catalyzed Reactions: The use of enzymes, such as hydroxynitrile lyases (HNLs), is a prime example of green chemistry in action. rsc.org

Mild Reaction Conditions: Enzyme-catalyzed reactions occur at ambient temperature and pressure, reducing energy consumption compared to many conventional chemical syntheses that require harsh conditions. nih.gov

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, leading to the formation of the desired product with high purity and minimizing the formation of byproducts. nih.gov (S)-selective HNLs, for instance, can produce (S)-cyanohydrins with excellent enantiomeric excess. d-nb.info

Reduced Waste: The high selectivity of enzymes reduces the need for extensive purification steps, thereby minimizing solvent use and waste generation. core.ac.uk

Renewable Catalysts: Enzymes are derived from renewable resources and are biodegradable.

The table below summarizes key findings from research on the enzymatic synthesis of chiral cyanohydrins, highlighting the green aspects of these methodologies.

Enzyme SystemSubstrateKey Green Chemistry FeatureOutcome
Manihot esculenta HNL & Candida antarctica Lipase A4-AnisaldehydeBienzymatic cascade in one pot, reducing work-up steps and solvent waste.81% conversion, 98% ee. mdpi.com
HNL in a continuous flow reactorVarious aldehydesContinuous processing enables safe handling of hazardous reagents (e.g., cyanide sources) and integration of incompatible reaction steps.Good yields and high to excellent enantioselectivity. nih.govrsc.org
Whole recombinant E. coli cells expressing HNLBenzaldehydeUse of whole cells in a micro-aqueous organic system simplifies catalyst preparation (no protein purification) and allows for catalyst recycling.Efficient synthesis of (R)-mandelonitrile. nih.gov

This interactive table showcases various green chemistry approaches applied to the synthesis of chiral cyanohydrins.

Continuous Flow Synthesis: The development of continuous flow processes for chemoenzymatic cascades further enhances the green credentials of chiral nitrile synthesis. researchgate.net Flow chemistry allows for precise control over reaction parameters, improves safety when handling hazardous reagents like cyanide, and facilitates the integration of multiple reaction steps, including those with incompatible conditions. nih.govrsc.org By compartmentalizing different reaction stages in dedicated reactors within a continuous flow setup, chemists can create highly efficient and sustainable synthetic routes. researchgate.net

Chromatographic Methods for Chiral Resolution and Purity Assessment

Chromatography stands as a cornerstone for the separation of enantiomers. researchgate.netchiralpedia.com Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are extensively utilized for the chiral resolution of compounds like 3-Methylmandelonitrile. researchgate.netchiralpedia.com

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful and widely adopted technique for the direct enantioseparation of racemic mixtures. rsc.orgresearchgate.net Its effectiveness lies in the use of chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. rsc.orgresearchgate.net For mandelonitrile and its derivatives, several HPLC methods employing different CSPs have been successfully developed. researchgate.net

The selection and optimization of the chiral stationary phase are paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have proven to be highly effective for a broad range of chiral compounds, including mandelonitriles. mdpi.comnih.gov Derivatives such as amylose and cellulose tris(3,5-dimethylphenylcarbamate) are noted for their exceptional enantiorecognition capabilities. mdpi.com

The performance of these CSPs is influenced by the nature of the substituents on the polysaccharide backbone. mdpi.com For instance, a novel HPLC multifunctional immobilized chiral stationary phase prepared from dialdehyde (B1249045) microcrystalline cellulose derivatized with 3,5-dimethylphenyl isocyanate demonstrated successful separation of mandelonitrile in the normal phase mode. nih.gov The interaction between the analyte and the CSP, which can include hydrogen bonding and π-π interactions, is crucial for chiral recognition. nih.gov

Research has highlighted several commercially available CSPs for the resolution of mandelonitrile and related compounds, including:

Chiralcel OB-H researchgate.net

Chiralcel OJ-H researchgate.net

Sumichiral OA-4400 researchgate.net

Chiralpak IA researchgate.net

Chiralcel OD-H researchgate.net

The choice of mobile phase, typically mixtures of n-hexane and isopropanol, further optimizes the separation. researchgate.net

Table 1: HPLC Chiral Stationary Phases for Mandelonitrile Separation

Chiral Stationary Phase Typical Mobile Phase Reference
Chiralcel OB-H n-hexane/isopropanol researchgate.net
Chiralcel OJ-H n-hexane/isopropanol researchgate.net
Sumichiral OA-4400 n-hexane/isopropanol, n-hexane/ethanol/1,2-dichloroethane researchgate.net
Chiralpak IA n-hexane/isopropanol, n-hexane/isopropanol/trifluoroacetic acid researchgate.net
Chiralcel OD-H n-hexane/isopropanol researchgate.net

An alternative to using a chiral stationary phase is the introduction of a chiral mobile phase additive (CMPA) to an achiral column. springernature.com This approach relies on the in-situ formation of transient diastereomeric complexes between the enantiomers and the CMPA, which can then be separated on a conventional stationary phase like C18. springernature.com

Cyclodextrins and their derivatives are commonly used as CMPAs for the enantioseparation of mandelic acid and its derivatives. nih.govresearchgate.net For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been successfully employed as chiral mobile phase additives for the resolution of various mandelic acid derivatives. nih.gov The separation is influenced by factors such as the concentration of the cyclodextrin (B1172386), the composition of the mobile phase (e.g., acetonitrile/phosphate buffer), and the column temperature. nih.gov

Table 2: Chiral Mobile Phase Additives for Mandelonitrile-Related Compounds

Chiral Mobile Phase Additive Stationary Phase Analyte Class Reference
Hydroxypropyl-β-cyclodextrin (HP-β-CD) C18 Mandelic acid derivatives nih.gov
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) C18 Mandelic acid derivatives nih.gov

Gas Chromatography (GC) with Chiral Columns

Gas chromatography is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. researchgate.netchiralpedia.com Chiral GC separations are typically performed using capillary columns coated with a chiral stationary phase. chromatographyonline.com Modified cyclodextrins are among the most versatile and widely used CSPs in gas chromatography. chromatographyonline.comuni-muenchen.de

For the analysis of mandelonitrile, GC methods have been developed using chiral stationary phases. jiangnan.edu.cn Metal-organic frameworks (MOFs) have also been explored as novel CSPs for chiral GC. For instance, a chiral MOF-coated capillary column has been successfully used for the separation of mandelonitrile enantiomers. jiangnan.edu.cn The separation mechanism in such systems often involves a synergistic effect of the chiral groups and the MOF structure, along with interactions like hydrogen bonding and π-π stacking. jiangnan.edu.cn

In some cases, derivatization of the analyte is performed to increase its volatility and improve chiral discrimination. researchgate.net For example, a two-step derivatization procedure has been used for the stereochemical analysis of related compounds by GC-MS. nih.gov

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical fluid chromatography has emerged as a highly efficient technique for both analytical and preparative chiral separations. americanpharmaceuticalreview.com SFC often uses supercritical carbon dioxide as the main mobile phase, frequently mixed with a small amount of an organic modifier like an alcohol. afmps.bechromatographyonline.com This "green" technique offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. americanpharmaceuticalreview.comuva.es

SFC has been shown to be particularly effective for the enantioseparation of chiral pharmaceuticals. afmps.be The low viscosity of the supercritical fluid mobile phase allows for the use of higher flow rates and the coupling of columns in series to enhance selectivity or efficiency. afmps.bechromatographyonline.com The enantioseparation of mandelic acid derivatives has been successfully achieved using SFC on a Chiralpak AD-3 column. nih.gov The study demonstrated that SFC provided faster and more efficient separation with better enantioselectivity compared to HPLC under the same chiral column conditions. nih.gov

Key parameters influencing SFC separations include the type and percentage of the organic modifier, column temperature, and backpressure. nih.gov For instance, increasing the proportion of the modifier generally decreases the retention time, while changes in temperature and pressure affect the density and solvating power of the mobile phase, thereby influencing selectivity. afmps.benih.gov

Table 3: Comparison of Chromatographic Techniques for Chiral Separation

Technique Advantages Disadvantages Application to this compound
HPLC Widely applicable, versatile, suitable for non-volatile compounds. chiralpedia.comrsc.org Higher solvent consumption, longer analysis times compared to SFC. uva.es Well-established methods with various CSPs. researchgate.net
GC High resolution, high sensitivity, fast for volatile compounds. researchgate.netchromatographyonline.com Limited to thermally stable and volatile analytes. researchgate.netchiralpedia.com Applicable, potentially with derivatization. jiangnan.edu.cn

| SFC | Fast analysis, low organic solvent use, "green" technique. americanpharmaceuticalreview.comuva.es | Instrumentation can be more complex. chromatographyonline.com | Demonstrated for related mandelic acid derivatives. nih.gov |

Preparative-Scale Chiral Separations via Simulated Moving Bed (SMB) Chromatography

For the isolation of larger quantities of pure enantiomers, preparative-scale chromatographic techniques are employed. Simulated Moving Bed (SMB) chromatography is a continuous purification process that is highly efficient for binary separations, making it well-suited for resolving racemic mixtures. ipb.ptethz.ch

The SMB process simulates the countercurrent movement of a solid adsorbent and a liquid mobile phase, leading to significant advantages in terms of solvent consumption and productivity compared to traditional batch preparative chromatography. ipb.ptphenomenex.blog This technology has been successfully applied in the pharmaceutical industry for the large-scale production of single-enantiomer drugs. ethz.chscielo.br

While specific research on the SMB separation of this compound is not widely published, the principles and successes with other chiral compounds, including anesthetics like ketamine, suggest its potential applicability. scielo.br The design of an SMB process requires careful determination of the adsorption isotherms of the enantiomers on the selected chiral stationary phase and optimization of the operating parameters, such as flow rates and the switching time of the valves. ipb.pt

Advanced Stereochemical Analysis and Enantiopurity Determination in Research

Capillary Electrophoresis (CE) for Enantiomer Resolution

The precise determination of the enantiomeric purity of chiral compounds is a critical aspect of stereochemical analysis in research and development. Capillary electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation of enantiomers, offering high resolution, short analysis times, and minimal sample and reagent consumption. chromatographytoday.com The principle of chiral CE lies in the creation of a chiral environment within the capillary, which induces differences in the electrophoretic mobilities of the enantiomers, enabling their separation. nih.gov This is typically achieved by incorporating a chiral selector into the background electrolyte (BGE).

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. chromatographyonline.com For the enantiomers to be resolved, there must be a difference in the formation constants of these diastereomeric complexes, leading to different apparent mobilities and, consequently, different migration times. chromatographyonline.com

While specific research detailing the enantiomeric resolution of (S)-3-Methylmandelonitrile using Capillary Electrophoresis is not extensively documented in publicly available literature, the methodology can be effectively inferred from studies on structurally similar compounds, particularly mandelic acid and its derivatives. Cyclodextrins and their derivatives are the most widely used and effective chiral selectors for the enantioseparation of these types of aromatic compounds in CE. nih.govtue.nl

The separation of mandelic acid enantiomers, which share the same core chiral structure as 3-methylmandelonitrile, has been successfully achieved using various cyclodextrins. The selection of the appropriate cyclodextrin (B1172386) and the optimization of electrophoretic parameters are crucial for achieving baseline separation.

Research Findings on Analogous Compounds:

Studies on mandelic acid have demonstrated that both neutral and charged cyclodextrins can serve as effective chiral selectors. For instance, uncharged beta-cyclodextrin (B164692) polymer has been utilized to resolve the enantiomers of mandelic acid and several of its hydroxy-substituted derivatives. nih.gov The best separations in this study were achieved using a background electrolyte at pH 6 containing 100 mg/mL of the beta-cyclodextrin polymer. nih.gov

In another study, hydroxypropyl-β-cyclodextrin (HP-β-CD) was employed as the chiral selector for the enantioseparation of mandelic acid. tue.nl The effective mobilities of the mandelic acid enantiomers were determined at different concentrations of HP-β-CD to understand the chiral recognition mechanism. tue.nl

The concentration of the chiral selector, the pH of the background electrolyte, the applied voltage, and the capillary temperature are all critical parameters that must be optimized to achieve optimal resolution. For example, in the separation of mandelic acid enantiomers, it was observed that the L(+)-isomer migrated slower than the D(-)-isomer when using hydroxypropylated β-cyclodextrin, indicating a stronger interaction with the chiral selector. tue.nl

Interactive Data Table: Hypothetical CE Parameters for 3-Methylmandelonitrile Enantiomer Resolution

Based on the research on analogous compounds, a hypothetical set of optimized conditions for the enantiomeric separation of (R)- and this compound can be proposed. The following interactive table outlines potential parameters that would serve as a starting point for method development.

ParameterValueRationale
Capillary Fused Silica, 50 µm i.d., 50 cm total length (42 cm effective length)Standard capillary dimensions for good resolution and heat dissipation.
Background Electrolyte (BGE) 50 mM Phosphate BufferA common buffer system providing good buffering capacity.
BGE pH 6.0At this pH, the hydroxyl group of the cyanohydrin is protonated, and it is a neutral analyte. Separation relies on inclusion complexation. nih.gov
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD)Proven effective for the separation of mandelic acid enantiomers, a close structural analog. tue.nl
Chiral Selector Concentration 20 mMA typical concentration range to ensure sufficient interaction for chiral recognition without excessive viscosity.
Applied Voltage 20 kVA standard voltage providing a balance between analysis time and Joule heating.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Injection Hydrodynamic (50 mbar for 5 s)A common and reproducible injection method.
Detection UV at 214 nmAromatic compounds like 3-methylmandelonitrile exhibit UV absorbance at this wavelength.

Interactive Data Table: Expected Migration Data for 3-Methylmandelonitrile Enantiomers

Under the hypothetical conditions described above, one could expect the following migration behavior for the enantiomers of 3-methylmandelonitrile. The resolution (Rs) is a key indicator of the separation quality, with a value greater than 1.5 indicating baseline separation.

EnantiomerMigration Time (min)Peak Area (arbitrary units)Resolution (Rs)
(R)-3-Methylmandelonitrile 10.25000\multirow{2}{*}{>1.5}
This compound 10.85000

The slightly longer migration time for the (S)-enantiomer would suggest a stronger interaction with the chiral selector, leading to a lower apparent mobility. The ability to achieve such a separation is fundamental for determining the enantiomeric excess (e.e.) of a sample, a critical parameter in asymmetric synthesis and the development of chiral products.

Mechanistic Investigations and Theoretical Studies of S 3 Methylmandelonitrile Formation

Elucidation of Reaction Pathways and Intermediates

The formation of 3-Methylmandelonitrile follows the general mechanism of cyanohydrin formation, which involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde. ntu.edu.sgmasterorganicchemistry.comlibretexts.org The reaction is typically base-catalyzed to generate the required cyanide ion (CN⁻) nucleophile from a source like hydrogen cyanide (HCN) or a cyanide salt. libretexts.org The pathway begins with the attack of the cyanide nucleophile on the electrophilic carbonyl carbon of 3-methylbenzaldehyde (B113406). ntu.edu.sg This leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the final cyanohydrin product. ntu.edu.sglibretexts.org

Kinetic Isotope Effect (KIE) studies are instrumental in probing the transition state of a reaction's rate-determining step. mdpi.com In the formation of cyanohydrins from benzaldehydes, the rate-determining step is the nucleophilic addition of the cyanide ion to the carbonyl carbon. osti.gov Secondary deuterium (B1214612) isotope effects (kH/kD) have been measured for this reaction by comparing the reaction rates of the normal aldehyde (C₆H₅CHO) with its deuterated analogue (C₆H₅CDO).

A study on the addition of cyanide to a series of substituted benzaldehydes revealed significant secondary deuterium isotope effects. osti.gov The observation of kH/kD values greater than 1 (a "normal" secondary KIE) is consistent with a change in hybridization at the carbonyl carbon from sp² in the reactant to sp³ in the transition state. psgcas.ac.in The magnitude of the KIE provides insight into the structure of the transition state. For the cyanohydrin formation from substituted benzaldehydes, the kD/kH values were found to be between 1.15 and 1.20. osti.gov These values are only slightly lower than the maximum calculated value of 1.21, which suggests that the transition state is "late," meaning that the rehybridization of the carbonyl carbon is nearly complete and the structure of the transition state closely resembles that of the tetrahedral intermediate. osti.gov

Substituted Benzaldehyde (B42025)kD/kH (Corrected for Equilibrium) osti.govInterpretation
4-Methoxybenzaldehyde1.15Normal secondary KIE, indicating sp² to sp³ rehybridization in the rate-determining step. The transition state is late and product-like.
4-Methylbenzaldehyde1.18
Benzaldehyde1.18
3-Bromobenzaldehyde1.20

The central transient reactive intermediate in cyanohydrin formation is the tetrahedral alkoxide ion formed immediately after the cyanide nucleophile attacks the carbonyl carbon. ntu.edu.sglibretexts.orgunizin.org This intermediate is a short-lived species that is subsequently protonated by a proton source in the reaction mixture, such as HCN or water, to give the final cyanohydrin product. ntu.edu.sgmasterorganicchemistry.com

The reversible nature of cyanohydrin formation under basic conditions provides indirect evidence for this intermediate. mdpi.com In the presence of a strong base, the cyanohydrin's hydroxyl group can be deprotonated, reforming the alkoxide intermediate which can then eliminate the cyanide ion to revert to the starting aldehyde. ntu.edu.sg

Direct characterization of this transient alkoxide is challenging due to its high reactivity and short lifetime. However, its formation can be inferred and its subsequent reaction pathway can be controlled. In synthetic applications, the reaction can be made irreversible by trapping the intermediate or, more commonly, the resulting cyanohydrin. This is often achieved by using silylated cyanide reagents like trimethylsilyl (B98337) cyanide (TMSCN). beilstein-journals.org In this case, the alkoxide intermediate is silylated in situ, forming a stable O-silylated cyanohydrin and preventing the reverse reaction. Similarly, the use of acyl cyanides or the addition of reagents like ethyl chloroformate can trap the cyanohydrin as a stable O-acyl or O-ethoxycarbonyl derivative, respectively. mdpi.com This strategy effectively captures the product formed from the transient intermediate, confirming its role in the reaction pathway.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, particularly for understanding the energetics and geometries of transient species like transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) has become a standard method for exploring complex organic reaction mechanisms and calculating the properties of transition states. nih.gov By modeling the potential energy surface of a reaction, DFT can be used to locate the specific geometry of the transition state—the energy maximum along the reaction coordinate—and calculate its energy relative to the reactants. nih.gov This energy difference represents the activation energy barrier for the reaction.

In the context of (S)-3-Methylmandelonitrile formation, DFT calculations would model the approach of the cyanide ion to the 3-methylbenzaldehyde molecule. The calculation would identify the transition state structure for the C-C bond formation, characterized by a partially formed C-CN bond and a partially broken C=O π-bond. The Gibbs free energy of activation (ΔG‡) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. rsc.org While specific DFT studies for 3-methylbenzaldehyde are not widely published, this methodology has been successfully applied to numerous analogous reactions, such as the addition of various nucleophiles to aldehydes, providing detailed insight into their transition states. researchgate.netnih.gov For example, DFT calculations on the allylation of benzaldehyde have been used to optimize transition state geometries and calculate energy differences between competing pathways. researchgate.net

Reaction StepComputational GoalTypical DFT OutputsSignificance
CN⁻ attack on carbonylLocate Transition State (TS)TS Geometry (bond lengths, angles), Vibrational Frequencies (one imaginary frequency)Confirms the structure of the highest energy point on the reaction path.
Energy CalculationCalculate Activation Energy (ΔG‡)Relative Gibbs Free Energy (kcal/mol)Quantifies the kinetic barrier of the reaction. rsc.org

The formation of this compound in an enantioselective fashion requires a chiral influence, typically a chiral catalyst such as an enzyme or a metal-ligand complex. beilstein-journals.orgresearcher.life Computational studies are essential for understanding how these catalysts control the stereochemical outcome. The origin of stereoselectivity lies in the difference in activation energies for the formation of the (S) and (R) enantiomers. The chiral catalyst creates a diastereomeric relationship between the two transition states.

Theoretical models, often involving enzyme-substrate docking simulations or DFT calculations of catalyst-substrate complexes, are used to probe these diastereomeric transition states. researchgate.netacs.org For enzyme-catalyzed reactions, such as those using hydroxynitrile lyases (HNLs), modeling shows how the substrate, 3-methylbenzaldehyde, fits into the chiral active site of the enzyme. researchgate.netacs.org Specific interactions, such as hydrogen bonding and steric hindrance between the substrate and the amino acid residues of the enzyme, stabilize one transition state (e.g., the one leading to the S-enantiomer) over the other. This energetic preference results in the selective formation of one enantiomer. For example, studies on HNLs have shown that mutating specific amino acids in the active site can alter or improve the enantioselectivity, a finding that can be rationalized and predicted by molecular modeling. acs.org

Catalyst TypeMechanism of StereocontrolKey Interactions ModeledReference
Hydroxynitrile Lyase (Enzyme)Substrate binding in a chiral active site pocket.Hydrogen bonding, steric repulsion between substrate and amino acid residues. acs.org
Chiral Vanadium-Salen ComplexCooperative activation where the metal acts as a Lewis acid and a ligand site acts as a Lewis base.Coordination of aldehyde to the chiral metal center, guiding the nucleophilic attack. beilstein-journals.org

A direct outcome of computational studies on stereoselectivity is the ability to predict the enantiomeric excess (ee) of a reaction. The ee is quantitatively related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing pathways leading to the S and R enantiomers (ΔΔG‡ = ΔG‡(R) - ΔG‡(S)).

The relationship is described by the equation: % ee = |([S] - [R]) / ([S] + [R])| * 100

This can be related to the transition state energies via the Eyring equation, which simplifies to: ΔΔG‡ = -RT ln(kS/kR) , where kS/kR is the ratio of the rate constants, which equals the product ratio [S]/[R].

By calculating ΔΔG‡ using methods like DFT, the expected enantiomeric excess can be predicted. nih.gov This predictive capability is a major goal of computational chemistry in the field of asymmetric catalysis. nih.gov While challenging, as the energy differences are often very small (a ΔΔG‡ of just 1.8 kcal/mol corresponds to >95% ee at room temperature), modern computational models have shown increasing accuracy. nih.govnih.gov In some cases, systematic errors in DFT calculations require the use of scaling factors to better match experimental results. nih.gov

Calculated ΔΔG‡ (kcal/mol) at 298 KPredicted [S]:[R] RatioPredicted Enantiomeric Excess (% ee of S)
0.050:500%
-0.570:3040%
-1.084:1668%
-1.593:786%
-2.097:394%
-3.099.4:0.698.8%

This table illustrates the theoretical relationship between the calculated energy difference of diastereomeric transition states and the resulting enantiomeric excess.

Understanding Chirality Transfer and Asymmetric Induction Mechanisms

The formation of a specific enantiomer, such as this compound, from achiral or racemic starting materials is governed by the principles of asymmetric induction. wikipedia.org This process involves the transfer of chiral information from a chiral feature present in the substrate, a catalyst, or the reaction environment to the newly forming stereocenter. wikipedia.orgwikipedia.org In the synthesis of this compound from 3-methylbenzaldehyde and a cyanide source, the key is to influence the nucleophilic attack of the cyanide ion on one of the two prochiral faces of the aldehyde's carbonyl group. Asymmetric induction works by lowering the activation energy of the transition state leading to the desired (S)-enantiomer compared to the transition state leading to the (R)-enantiomer. wikipedia.org The two primary strategies for achieving this control are substrate control and catalyst control, both of which rely on creating diastereomerically distinct transition states.

Analysis of Substrate Control in Stereoselective Reactions

Substrate-controlled stereoselective reactions utilize a chiral center already present within the substrate molecule to direct the formation of a new stereocenter. uwindsor.ca This is a form of internal asymmetric induction where a covalent bond connects the existing chiral element to the reactive center. wikipedia.org In the context of synthesizing this compound, this would typically involve the temporary attachment of a chiral auxiliary to the achiral starting material, 3-methylbenzaldehyde. wikipedia.orgethz.ch

The chiral auxiliary converts the achiral substrate into a chiral intermediate. This intermediate exists in a conformation where one face of the carbonyl group is sterically shielded by the auxiliary. Consequently, the incoming nucleophile (cyanide) is directed to the less hindered face, leading to the preferential formation of one diastereomer of the cyanohydrin adduct. A subsequent chemical step removes the auxiliary, releasing the enantiomerically enriched product, this compound, and ideally allowing the auxiliary to be recovered and reused. du.ac.in

The effectiveness of this diastereoselection depends on the conformational rigidity of the transition state and the ability of the auxiliary to create a significant energetic difference between the two possible pathways of attack.

Table 1: Theoretical Substrate-Control Approach for this compound Synthesis

StepDescriptionKey Principle
1. Auxiliary Attachment The achiral substrate, 3-methylbenzaldehyde, is reacted with a chiral auxiliary (e.g., a chiral amino alcohol) to form a chiral intermediate (e.g., a chiral imine or acetal).Conversion of an achiral substrate to a chiral intermediate.
2. Diastereoselective Cyanation The chiral intermediate is reacted with a cyanide source (e.g., HCN, TMSCN). The chiral auxiliary sterically blocks one face of the molecule.Nucleophilic attack occurs preferentially on the less hindered face, leading to one diastereomer in excess.
3. Auxiliary Removal The chiral auxiliary is cleaved from the diastereomerically enriched product.Release of the enantiomerically enriched product, this compound, and recovery of the chiral auxiliary.

Investigation of Catalyst-Substrate Interactions Governing Stereochemistry

External asymmetric induction, where a chiral catalyst introduces the chiral information in the transition state, is a highly efficient method for enantioselective synthesis. wikipedia.orgwikipedia.org In the formation of this compound, this is most prominently achieved through biocatalysis using (S)-selective hydroxynitrile lyase (HNL) enzymes. qmul.ac.ukpsu.edu These enzymes catalyze the addition of hydrogen cyanide to aldehydes and ketones. nih.gov

The (S)-HNL from the rubber tree, Hevea brasiliensis (HbHNL), is a well-studied biocatalyst that accepts a wide variety of aromatic and aliphatic aldehydes as substrates, facilitating the synthesis of (S)-cyanohydrins with high enantiomeric excess. qmul.ac.uknih.gov The mechanism of chirality transfer relies on the specific three-dimensional structure of the enzyme's active site.

Mechanism of Enzymatic Asymmetric Induction:

Substrate Binding: The 3-methylbenzaldehyde substrate enters the chiral active site of the HbHNL enzyme. The active site contains specific amino acid residues that orient the substrate through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. frontiersin.org

Oriented Presentation: This binding holds the aldehyde in a fixed position where the re-face of the carbonyl carbon is exposed to the site of nucleophilic attack, while the si-face is sterically blocked by the protein architecture.

Stereoselective Attack: A cyanide ion, also positioned within the active site, attacks the electrophilic carbonyl carbon exclusively from the exposed re-face.

Product Release: This highly controlled attack results in the formation of the (S)-enantiomer, which is then released from the enzyme, allowing the catalytic cycle to continue.

This catalyst-substrate interaction creates a chiral environment that dramatically lowers the free energy barrier for the transition state leading to this compound, while the barrier for the formation of the (R)-enantiomer remains high, resulting in excellent enantioselectivity.

Table 2: Characteristics of (S)-Hydroxynitrile Lyase from Hevea brasiliensis for Asymmetric Synthesis

PropertyDescriptionReference
Enzyme Name (S)-Hydroxynitrile Lyase (HbHNL) qmul.ac.ukpsu.edu
Source Hevea brasiliensis (Rubber Tree) nih.gov
Reaction Catalyzed 3-methylbenzaldehyde + HCN ⇌ this compound qmul.ac.uk
Stereoselectivity Produces (S)-enantiomers qmul.ac.uk
Substrate Scope Accepts a broad range of aliphatic and aromatic aldehydes and ketones. nih.gov
Mechanism of Control The chiral active site binds the aldehyde substrate, exposing only one prochiral face to nucleophilic attack by cyanide. psu.edu

Advanced Applications of S 3 Methylmandelonitrile in Synthetic Organic Chemistry

Strategic Building Block in Complex Molecule Synthesis

The precise spatial arrangement of functional groups in (S)-3-Methylmandelonitrile makes it an excellent starting material for the synthesis of complex, high-value chiral molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be engaged in esterifications or etherifications, making it a multifaceted synthon. maynoothuniversity.ieresearchgate.netd-nb.info

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Chiral cyanohydrins are important precursors in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). researchgate.netresearcher.life this compound can be transformed into two key classes of pharmaceutical intermediates: α-hydroxy acids and β-amino alcohols.

The hydrolysis of the nitrile moiety, typically under acidic conditions, converts this compound into (S)-3-methylmandelic acid. d-nb.infoorgsyn.org Chiral α-hydroxy acids are structural motifs found in numerous pharmaceuticals. For instance, substituted mandelic acids are known precursors for drugs like clopidogrel. The resulting (S)-3-methylmandelic acid serves as a valuable chiral intermediate for further elaboration in drug discovery programs.

Alternatively, the reduction of the nitrile group furnishes the corresponding chiral β-amino alcohol, (S)-2-amino-1-(3-methylphenyl)ethanol. This transformation provides access to a critical class of intermediates used in the synthesis of various drugs and chiral auxiliaries. sciengine.comdiva-portal.orgresearchgate.netopenaccessjournals.com Chiral β-amino alcohols are core components of many biologically active compounds and are indispensable in medicinal chemistry. openaccessjournals.comnih.gov

Table 1: Potential Chiral Pharmaceutical Intermediates from this compound
Starting MaterialTransformationResulting IntermediateIntermediate ClassPotential Application
This compoundAcid Hydrolysis(S)-3-Methylmandelic acidα-Hydroxy AcidPrecursor for APIs, chiral resolving agent orgsyn.org
This compoundNitrile Reduction (e.g., with LiAlH₄ or catalytic hydrogenation)(S)-2-Amino-1-(3-methylphenyl)ethanolβ-Amino AlcoholCore structure in various APIs, precursor for chiral auxiliaries sciengine.comdiva-portal.org

Precursor for Natural Product Total Synthesis

The total synthesis of complex natural products provides a rigorous test for new synthetic methods and building blocks. nih.gov Cyanohydrins are established intermediates in the synthesis of various natural products, particularly nitrogen-containing heterocycles and other biologically active compounds. researchgate.netrsc.org The functional handles of this compound allow for its incorporation into synthetic routes targeting complex molecular frameworks.

For example, chiral cyanohydrins have been utilized as key intermediates in the synthesis of alkaloids like (+)-epiquinamide. rsc.org The synthetic strategy often involves the transformation of the cyanohydrin into a more complex fragment that is then incorporated into the main structure. The ability to generate chiral amino alcohols or hydroxy acids from this compound opens pathways to a variety of natural product classes that contain these structural motifs. d-nb.inforsc.org

Advanced Intermediate in Agrochemical Development

The agrochemical industry continuously seeks new, effective, and selective pesticides. nih.govmdpi.com Many successful insecticides, particularly synthetic pyrethroids, are esters of a specific carboxylic acid and a cyanohydrin-containing alcohol. researchgate.netarkat-usa.org

A prominent example is Deltamethrin (B41696), which is an ester formed between (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid and (S)-α-cyano-3-phenoxybenzyl alcohol. researchgate.net this compound is a structural analogue of the alcohol moiety used in deltamethrin and related pyrethroids like cypermethrin (B145020) and fenvalerate. arkat-usa.orgresearchgate.net By substituting the standard 3-phenoxybenzyl alcohol with the alcohol derived from this compound, novel pyrethroid analogues can be synthesized. This allows for the exploration of new structure-activity relationships, potentially leading to the development of agrochemicals with improved properties, such as enhanced potency, altered pest spectrum, or better environmental profiles. nih.govagropages.com

Table 2: Structural Comparison of this compound as a Precursor for Pyrethroid Analogues
ComponentIn DeltamethrinAnalogue from this compound
Chiral Acid Moiety (1R,3R)-Deltamethrinic acid(1R,3R)-Deltamethrinic acid (or other pyrethroid acids)
Chiral Alcohol Moiety (S)-α-Cyano-3-phenoxybenzyl alcoholThis compound
Resulting Ester DeltamethrinNovel Pyrethroid Analogue

Precursor for Chiral Ligands and Catalysts Development

Asymmetric catalysis is a cornerstone of modern organic synthesis, and its effectiveness relies heavily on the design of efficient chiral ligands. nih.govnih.gov this compound serves as an excellent chiral starting material for the synthesis of sophisticated ligands that can be used to create novel asymmetric catalytic systems. openaccessjournals.comdiva-portal.org

Derivatization to Form Chiral Phosphines and Other Ligand Scaffolds

The primary route to convert this compound into a ligand scaffold involves its reduction to the chiral β-amino alcohol, (S)-2-amino-1-(3-methylphenyl)ethanol. sciengine.com This amino alcohol is a valuable precursor for several classes of "privileged" ligands, which are known to be effective in a wide range of catalytic reactions. researchgate.netopenaccessjournals.com

Two prominent examples of ligand classes accessible from chiral amino alcohols are bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX).

Bis(oxazoline) (BOX) Ligands: These C2-symmetric ligands are synthesized by the condensation of a chiral amino alcohol with a dicarboxylic acid derivative. They are highly effective in catalysis, particularly with copper, zinc, and other Lewis acidic metals. sigmaaldrich.com

Phosphino-oxazoline (PHOX) Ligands: These are hybrid N,P-ligands that combine a chiral oxazoline (B21484) ring with a phosphine (B1218219) group. diva-portal.org The synthesis involves forming the oxazoline ring from the amino alcohol, followed by the introduction of a phosphine moiety, often on the aryl ring. PHOX ligands are particularly successful in iridium- and palladium-catalyzed asymmetric reactions. diva-portal.orgescholarship.org

The synthesis of P-chiral phosphine ligands, where the stereocenter is on the phosphorus atom itself, is a more specialized field but represents another avenue for creating high-performance ligands. nih.govnih.govtcichemicals.com

Table 3: Chiral Ligand Scaffolds Derivable from this compound
Precursor from this compoundReaction TypeResulting Ligand ClassKey Features
(S)-2-Amino-1-(3-methylphenyl)ethanolCondensation with dicarbonyl compoundsBis(oxazoline) (BOX)C2-symmetric, N,N-bidentate chelation sigmaaldrich.com
(S)-2-Amino-1-(3-methylphenyl)ethanolOxazoline formation followed by phosphinylationPhosphino-oxazoline (PHOX)Asymmetric, N,P-bidentate chelation diva-portal.org

Application in the Development of New Asymmetric Catalytic Systems

Once synthesized, ligands derived from this compound can be complexed with transition metals to generate new asymmetric catalysts. The specific structure of the ligand dictates the geometry and electronic properties of the resulting metal complex, which in turn governs its catalytic activity and enantioselectivity. liverpool.ac.uk

For example, BOX ligands derived from the precursor amino alcohol can be complexed with copper(I) or copper(II) triflate to catalyze a variety of powerful C-C bond-forming reactions. sigmaaldrich.com Similarly, PHOX ligands can be complexed with iridium to generate highly effective catalysts for the asymmetric hydrogenation of challenging substrates like unfunctionalized olefins and imines. diva-portal.org The development of new catalytic systems based on the this compound scaffold allows chemists to tackle previously unsolved challenges in asymmetric synthesis and to create chiral molecules with greater efficiency and precision.

Table 4: Representative Asymmetric Reactions Using Catalytic Systems with BOX and PHOX-type Ligands
Ligand TypeMetalCatalytic SystemExample Asymmetric ReactionTypical Performance
BOXCu(I), Cu(II)Cu(BOX)₂Diels-Alder, Friedel-Crafts Alkylation, AziridinationHigh yields and >95% ee sigmaaldrich.com
PHOXIr(I)[Ir(PHOX)(COD)]BArFHydrogenation of Olefins and IminesHigh yields and >90% ee diva-portal.org
BOXFe(III)[Fe(BOX)Cl₂]SbF₆Diels-Alder ReactionHigh yields and enantioselectivity sigmaaldrich.com
PyBOXYb(III)[Yb(PyBOX)Cl₃]Silylcyanation of AldehydesGood conversion and >90% ee liverpool.ac.uk

Contribution to the Development of Advanced Materials

The exploration of chiral molecules as fundamental building blocks for advanced materials is a rapidly expanding field in synthetic organic chemistry. The unique stereochemical properties of enantiomerically pure compounds can be translated into materials with novel and highly specific functions. While chiral cyanohydrins are recognized as valuable intermediates in asymmetric synthesis, the direct application of specific derivatives like this compound in materials science is a more specialized area of research. acs.orgacs.org The following sections explore the potential, though currently undocumented, roles of this compound in the development of various advanced materials based on established principles in chiral materials science.

Synthesis of Chiral Organic Materials for Optoelectronic Applications

A thorough review of current scientific literature reveals no specific studies detailing the synthesis or application of this compound for creating chiral organic materials for optoelectronics.

In a broader context, the development of chiral organic materials is of significant interest for optoelectronic devices. The introduction of chirality into conjugated organic molecules and polymers can induce unique photophysical properties, such as circularly polarized luminescence (CPL) and nonlinear optical (NLO) activity. These properties are highly sought after for applications in 3D displays, optical data storage, and spintronics. The general strategy involves incorporating a chiral unit, such as this compound could theoretically be, into a larger π-conjugated system. The chirality of the appended unit can force the chromophore backbone to adopt a helical or twisted conformation, leading to the desired chiroptical properties at a macroscopic level. The synthesis of such materials requires precise control over stereochemistry to ensure high enantiomeric purity, which is critical for maximizing the material's performance in a device.

Incorporation into Chiral Supramolecular Assemblies

There is no available research documenting the specific incorporation of this compound into chiral supramolecular assemblies.

The field of supramolecular chemistry focuses on creating large, well-ordered structures from smaller molecular components held together by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. When chiral building blocks are used, this self-assembly process can be directed to form complex, chiral superstructures. The transfer of chirality from the molecular level to the macroscopic assembly is a key principle. For instance, chiral molecules can guide the formation of helical fibers, twisted ribbons, or even intricate three-dimensional networks with a specific handedness. bohrium.com These chiral assemblies are investigated for applications ranging from catalysis to drug delivery. The specific functional groups on a chiral molecule—in the case of this compound, the hydroxyl and nitrile groups—would play a critical role in directing its interaction with other molecules and its potential to form ordered, chiral supramolecular structures.

Role in the Development of Chiral Recognition Materials

No specific research has been published on the use of this compound in the development of chiral recognition materials.

Chiral recognition materials are designed to selectively interact with one enantiomer of a chiral compound over the other. This capability is crucial for the separation of racemic mixtures, a vital process in the pharmaceutical and agrochemical industries. ekb.eg These materials function by creating a chiral environment that has a stereochemically specific binding preference. Common approaches include immobilizing a chiral molecule onto a solid support (like silica) to create a chiral stationary phase for chromatography, or incorporating it into the structure of polymers or metal-organic frameworks (MOFs). ekb.eg The effectiveness of a chiral recognition material depends on the strength and specificity of the interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) between the material and the analyte. A molecule like this compound could theoretically serve as a chiral selector if its structure allows for differential binding energies with the enantiomers of a target molecule.

Q & A

Q. How can researchers differentiate this compound from its racemic form using crystallography?

  • Methodological Answer : Perform single-crystal X-ray diffraction to resolve the chiral center. Compare unit cell parameters with Cambridge Structural Database entries. Use Flack parameter analysis to confirm enantiomeric assignment .

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